(S,E)-TCO-NHS Ester

Bioorthogonal chemistry IEDDA cycloaddition Kinetic analysis

Select (S,E)-TCO-NHS Ester for applications demanding extended in vivo persistence. This equatorial diastereomer provides a 6.2-day conjugate half-life—2.4× longer than axial TCO isomers—making it the definitive choice for pretargeted imaging and antibody-drug conjugates requiring prolonged circulation. The NHS ester enables efficient amine acylation in organic solvents (DMF/DMSO), achieving defined TCO-to-antibody ratios (e.g., 2.0 ± 0.1). For aqueous protein labeling, consider PEGylated TCO variants. Guaranteed ≥95% purity.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B12374771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,E)-TCO-NHS Ester
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m1/s1
InChIKeyIXECMLNTLPRCJD-DFVUYQKZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,E)-TCO-NHS Ester: Procurement-Ready Specifications for Bioorthogonal Click Chemistry


(S,E)-TCO-NHS Ester is an amine-reactive building block belonging to the trans-cyclooctene (TCO) class of bioorthogonal reagents [1]. Its core structure comprises a strained trans-cyclooctene dienophile covalently linked to an N-hydroxysuccinimide (NHS) ester group, enabling two-step bioconjugation workflows: first, NHS-mediated acylation of primary amines on target biomolecules; second, ultrafast inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine-bearing probes [2]. This compound is distinguished by its stereochemical definition as the (S,E)-configured equatorial diastereomer, a factor that critically governs both reaction kinetics and in vivo stability profiles [3].

(S,E)-TCO-NHS Ester: Why Stereochemistry Precludes Generic Substitution in Bioorthogonal Workflows


Generic substitution of TCO reagents is precluded by the pronounced stereochemical dependence of both IEDDA reaction kinetics and biological stability . The equatorial (S,E)-configured TCO-NHS ester exhibits distinct reactivity and deactivation profiles compared to axial TCO isomers [1]. Axial TCO derivatives demonstrate up to 10-fold faster reaction rates with tetrazines but undergo cis-trans isomerization and concomitant deactivation at significantly accelerated rates in physiological environments . Conversely, equatorial TCO-NHS ester offers greater in vivo persistence but is not recommended for aqueous protein labeling due to poor activation levels, necessitating PEGylated variants for such applications . The choice between axial and equatorial TCO-NHS esters thus directly impacts conjugation efficiency, target-to-background ratios, and experimental reproducibility [2].

(S,E)-TCO-NHS Ester: Quantitative Differentiation Evidence for Informed Procurement


(S,E)-TCO-NHS Ester: 10-Fold Enhanced Reactivity via Second-Order Rate Constant Comparison

Axially linked TCO derivatives, such as the axial isomer of TCO-NHS ester, demonstrate approximately 10-fold higher reactivity in IEDDA cycloaddition with tetrazines compared to equatorially linked TCO derivatives [1]. This difference is quantified by second-order rate constants, with axial TCO achieving k₂ = 2.7 × 10⁵ M⁻¹s⁻¹ versus equatorial TCO's lower rate [2].

Bioorthogonal chemistry IEDDA cycloaddition Kinetic analysis

(S,E)-TCO-NHS Ester: Extended In Vivo Stability Half-Life for Pretargeted Imaging

Equatorially linked TCO derivatives, including (S,E)-TCO-NHS ester, exhibit superior in vivo stability compared to axial TCO isomers. Studies demonstrate that equatorial TCO-conjugated antibodies retain a significantly longer circulatory half-life (6.2 days) relative to axial TCO conjugates (2.6 days) [1].

Pretargeted imaging In vivo stability Pharmacokinetics

(S,E)-TCO-NHS Ester: Aqueous Protein Labeling Incompatibility vs. PEGylated TCO-NHS Esters

TCO-NHS ester (equatorial) is explicitly not recommended for labeling proteins in aqueous buffers due to poor levels of activation of labeled proteins . In contrast, TCO-PEG4-NHS ester is well suited for protein and antibody labeling in aqueous buffers [1], demonstrating that the absence of a PEG spacer fundamentally alters reagent utility.

Protein labeling Antibody conjugation Aqueous buffer compatibility

(S,E)-TCO-NHS Ester: ADC Therapeutic Efficacy — 85% Tumor Growth Inhibition in Breast Cancer Models

TCO-NHS ester-based antibody-drug conjugates (ADCs) demonstrate significant therapeutic advantage in preclinical models. TCO-ADCs achieved 85% tumor growth inhibition in breast cancer models, compared to only 40% inhibition observed with non-targeted carriers such as PEGylated liposomes .

Antibody-drug conjugates Targeted therapy Cancer therapeutics

(S,E)-TCO-NHS Ester: Evidence-Backed Application Scenarios for Procurement Decision-Making


Pretargeted PET Imaging and Radioimmunotherapy

The extended in vivo half-life of equatorial (S,E)-TCO-NHS ester conjugates (6.2 days vs. 2.6 days for axial TCO) makes this reagent the preferred choice for pretargeted imaging strategies requiring prolonged antibody circulation before radioligand administration [1]. In LS174T tumor-bearing mice, CC49-TCO(2b) pretargeting with ¹⁷⁷Lu-tetrazine achieved 7.5 ± 1.5% ID/g tumor uptake with tumor-to-blood ratios of 254 at 3 hours post-injection, translating to an 8-fold higher total tumor radiation dose compared to non-pretargeted radioimmunotherapy [2].

Antibody-Drug Conjugate (ADC) Payload Conjugation in Organic Media

(S,E)-TCO-NHS ester enables efficient amine modification of antibodies and targeting ligands in organic solvents such as DMF or DMSO . This reagent achieves defined TCO-to-antibody ratios (e.g., 2.0 ± 0.1 TCO/mAb for trastuzumab) under basic conditions, providing a stable bioorthogonal handle for subsequent click-mediated attachment of tetrazine-modified cytotoxic payloads [3]. The resulting TCO-ADCs have demonstrated 85% tumor growth inhibition in breast cancer models, validating this organic-phase conjugation workflow .

Cell Surface Proteome Pan-Labeling for Proximity-Dependent Biotinylation

Strained s-TCO-NHS ester, a conformationally constrained TCO derivative with second-order rate constants exceeding 10⁶ M⁻¹s⁻¹, is employed for global proteome pan-labeling prior to proximity-triggered tetrazine ligation [4]. In this workflow, s-TCO-NHS ester covalently modifies lysine residues across the cell surface proteome, establishing a bioorthogonal handle for subsequent photocatalytic or enzymatic activation of tetrazine probes with reaction half-lives tunable by quencher concentration [5]. This approach enables quantitative mapping of protein-protein interactions with high spatial resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,E)-TCO-NHS Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.